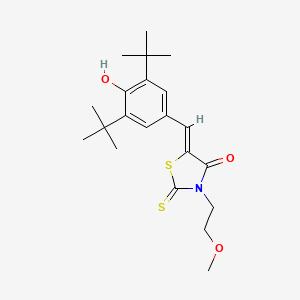
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride, also known as SR59230A, is a selective antagonist of the beta3-adrenergic receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and heart failure.
Mechanism of Action
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride acts as a selective antagonist of the beta3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. By blocking the activation of this receptor, N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride can modulate the activity of various metabolic pathways and physiological processes.
Biochemical and physiological effects:
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride has been shown to have a range of biochemical and physiological effects, including the regulation of energy metabolism, thermogenesis, and glucose homeostasis. It has also been shown to have potential anti-obesity and anti-diabetic effects, as well as cardioprotective effects in heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity and specificity for the beta3-adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological processes. However, one limitation of using N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and heart failure.
2. Exploration of its effects on other physiological processes, such as inflammation and immune function.
3. Development of more selective and potent beta3-adrenergic receptor antagonists for use in clinical applications.
4. Investigation of the potential off-target effects of N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride and other beta3-adrenergic receptor antagonists.
5. Study of the mechanisms underlying the regulation of energy metabolism and thermogenesis by beta3-adrenergic receptors.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride involves a multi-step process that begins with the reaction of tert-butylamine with 2,5-dichlorophenol to form N-(tert-butyl)-2,5-dichlorophenolamine. This intermediate is then reacted with butyraldehyde in the presence of a reducing agent to yield N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine. The final product is obtained by treating this compound with hydrochloric acid.
Scientific Research Applications
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride has been used extensively in scientific research to study the role of beta3-adrenergic receptors in various physiological processes. It has been shown to have potential therapeutic applications in obesity, diabetes, and heart failure, as well as in the regulation of energy metabolism and thermogenesis.
properties
IUPAC Name |
N-tert-butyl-4-(2,5-dichlorophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.ClH/c1-14(2,3)17-8-4-5-9-18-13-10-11(15)6-7-12(13)16;/h6-7,10,17H,4-5,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXUCBACYKWWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,5-dichlorophenoxy)butan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
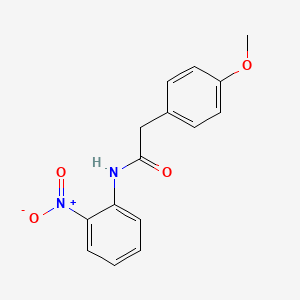

![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)
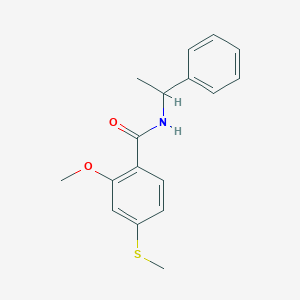
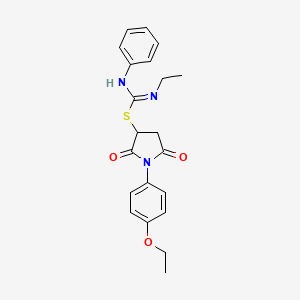
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)
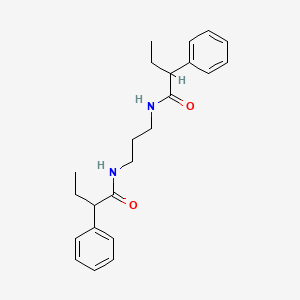
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)
